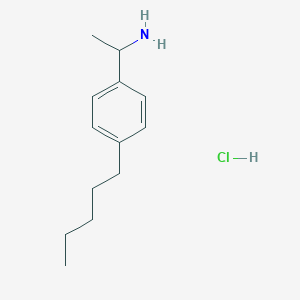
alpha-Methyl-4-n-pentylbenzylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pentylphenyl)ethanamine Hydrochloride is a chemical compound with the molecular formula C13H22ClN and a molecular weight of 227.77 g/mol . This compound is known for its unique structure, which includes a pentyl group attached to a phenyl ring, further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Pentylphenyl)ethanamine Hydrochloride typically involves several steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-pentylbenzene.
Nitration and Reduction: The 4-pentylbenzene undergoes nitration to form 4-pentyl nitrobenzene, which is then reduced to 4-pentylaniline.
Analyse Chemischer Reaktionen
1-(4-Pentylphenyl)ethanamine Hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Pentylphenyl)ethanamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-Pentylphenyl)ethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to interact with neurotransmitter receptors, influencing signal transduction pathways and modulating cellular responses. The exact pathways and targets are still under investigation, but its structure suggests potential activity similar to other phenylalkylamines .
Vergleich Mit ähnlichen Verbindungen
1-(4-Pentylphenyl)ethanamine Hydrochloride can be compared with similar compounds such as:
1-(4-Ethylphenyl)ethanamine Hydrochloride: This compound has an ethyl group instead of a pentyl group, leading to different chemical and biological properties.
1-(4-Butylphenyl)ethanamine Hydrochloride:
1-(4-Methylphenyl)ethanamine Hydrochloride: The methyl group in this compound results in distinct chemical behavior compared to the pentyl-substituted analog.
Eigenschaften
CAS-Nummer |
175136-44-4 |
|---|---|
Molekularformel |
C13H22ClN |
Molekulargewicht |
227.77 g/mol |
IUPAC-Name |
1-(4-pentylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-3-4-5-6-12-7-9-13(10-8-12)11(2)14;/h7-11H,3-6,14H2,1-2H3;1H |
InChI-Schlüssel |
NUHPUVDNOSHWSJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


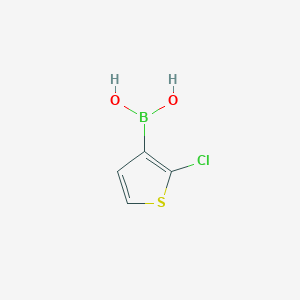
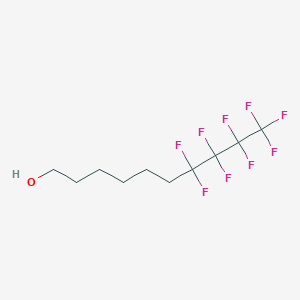
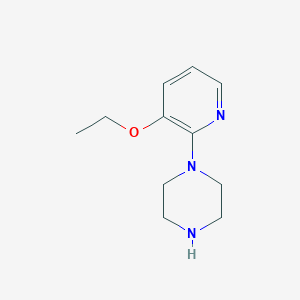
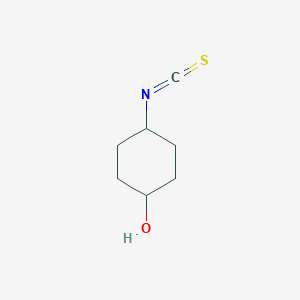
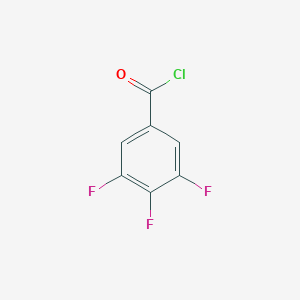
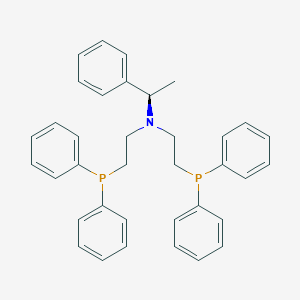
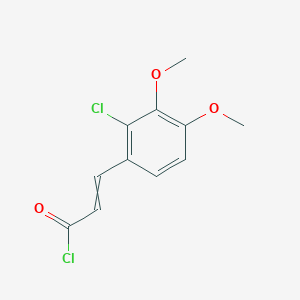
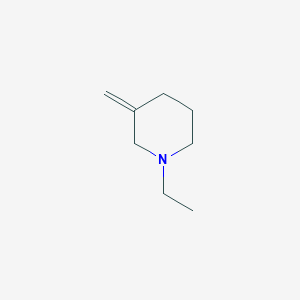
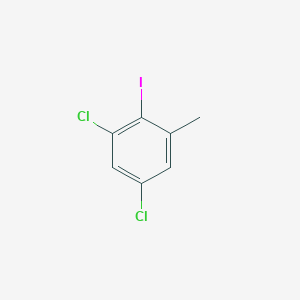
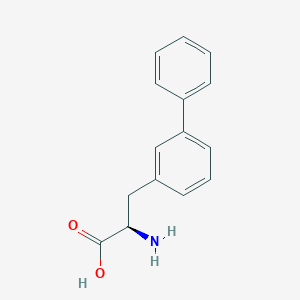
![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)
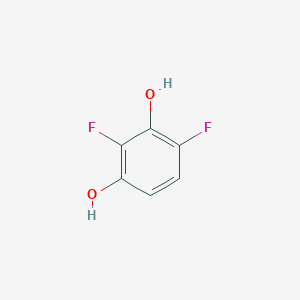
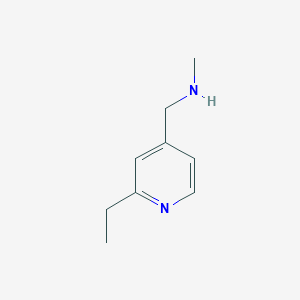
![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)
